rac alpha-Lipoic Acid-d5
Overview
Description
rac alpha-Lipoic Acid-d5: is an isotopically labeled compound featuring five deuterium atoms. It is a derivative of alpha-lipoic acid, a naturally occurring compound known for its role in cellular energy metabolism and antioxidant properties . The molecular formula of this compound is C8H9D5O2S2, and it has a molecular weight of 211.36 g/mol .
Mechanism of Action
Target of Action
Rac Alpha-Lipoic Acid-d5, also known as thioctic acid, is a potent biological antioxidant and a naturally occurring cofactor of mitochondrial dehydrogenase complexes . It primarily targets the glucose transporters GLUT1 and GLUT4 in 3T3-L1 adipocytes and L6 myotubes . These transporters play a crucial role in regulating glucose uptake in cells, thereby influencing energy metabolism .
Mode of Action
This compound interacts with its targets, GLUT1 and GLUT4, by enhancing their translocation from an internal membrane fraction to the plasma membrane . This action mimics insulin, leading to increased glucose uptake in cells . Furthermore, it can be enzymatically reduced in vivo, resulting in the formation of two highly reactive vicinal sulfhydryl groups .
Biochemical Pathways
This compound is involved in several biochemical pathways where the redox state is meaningful . Its pivotal action is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It also acts as a metal chelator, regenerates endogenous antioxidants such as vitamins C and E, and modulates the signaling transduction of several pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . It is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, such as reduced solubility, lack of gastric stability, and hepatic degradation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to lower blood glucose in diabetic animals . It enhances glucose uptake and stimulates the translocation of GLUT1 and GLUT4, mimicking insulin action . This results in improved glucose metabolism and potential beneficial effects in both prevention and treatment of free-radical mediated diseases .
Biochemical Analysis
Biochemical Properties
Rac Alpha-Lipoic Acid-d5, like its parent compound alpha-lipoic acid, participates in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of this compound is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It contains two thiol groups, which may be oxidized or reduced, making it part of a redox pair .
Cellular Effects
This compound, through its antioxidant activity, protects cells from oxidative damage. It interacts with various cellular processes, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its sulfhydryl (-SH) group has the greatest electron donating activity, contributing to its antioxidant potential and free radical scavenging activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
The preparation of rac alpha-Lipoic Acid-d5 generally involves a series of organic synthesis reactions. One common method includes the nucleotide ring opening reaction and reduction reaction. The specific steps involve the use of diazonium salt or fluoride to replace the sulfur-sulfur double bond formed by sulfur redox reaction, followed by the synthesis of acetophenone and the replacement of deuterium . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
rac alpha-Lipoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to form dihydrolipoic acid.
Substitution: The sulfur atoms in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced forms of the compound, such as dihydrolipoic acid .
Scientific Research Applications
rac alpha-Lipoic Acid-d5 has a wide range of scientific research applications:
Biology: The compound is used to study cellular energy metabolism and antioxidant properties.
Comparison with Similar Compounds
rac alpha-Lipoic Acid-d5 is unique due to its isotopic labeling with deuterium, which allows for precise measurement and tracing in scientific studies. Similar compounds include:
Alpha-Lipoic Acid: The non-labeled version, which also has antioxidant properties and is used in similar research applications.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, which also exhibits antioxidant activity.
Thioctic Acid: Another name for alpha-lipoic acid, used interchangeably in some contexts.
These compounds share similar chemical properties and biological activities but differ in their specific applications and isotopic labeling.
Properties
IUPAC Name |
5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-KEDGJJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675992 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189471-66-6 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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